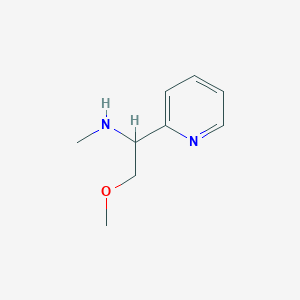

(2-Methoxy-1-pyridin-2-ylethyl)methylamine

説明

(2-Methoxy-1-pyridin-2-ylethyl)methylamine is a secondary amine featuring a pyridine ring substituted at the 2-position with an ethyl group bearing a methoxy (-OCH₃) and a methylamine (-NHCH₃) moiety. This structure confers unique physicochemical properties, such as moderate basicity due to the amine group and aromatic interactions from the pyridine ring. The compound is of interest in medicinal chemistry and materials science, particularly in ligand design and as a precursor for bioactive molecules .

特性

IUPAC Name |

2-methoxy-N-methyl-1-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-10-9(7-12-2)8-5-3-4-6-11-8/h3-6,9-10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVVDUQQGKBETN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(COC)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672433 | |

| Record name | 2-Methoxy-N-methyl-1-(pyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959238-90-5 | |

| Record name | α-(Methoxymethyl)-N-methyl-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959238-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-N-methyl-1-(pyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(2-Methoxy-1-pyridin-2-ylethyl)methylamine, a compound with the molecular formula C10H14N2O, has been the subject of extensive research due to its potential biological activities. This article reviews the compound's mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The structural characteristics of this compound contribute significantly to its biological activity. The following table summarizes its key properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H14N2O |

| Molecular Weight | 178.23 g/mol |

| SMILES Representation | CCOC1=CC=NC=C1C=C |

This compound features a pyridine ring, which is critical for its interactions with biological systems.

The mechanism of action for this compound involves its interaction with specific neurotransmitter systems. Research indicates that it acts primarily as a:

- Dopamine Receptor Agonist : Influencing dopaminergic pathways relevant in conditions such as Parkinson's disease and schizophrenia.

- Serotonin Reuptake Inhibitor : Suggesting potential applications in treating mood disorders like depression and anxiety.

Biological Activities

Research has demonstrated that this compound possesses several notable biological activities:

Antimicrobial Properties : Studies show that derivatives of pyridine compounds can exhibit antimicrobial activity against various pathogens.

Anticancer Activity : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation, particularly in breast and prostate cancer models.

Neuroprotective Effects : Its interaction with neurotransmitter systems suggests potential neuroprotective properties beneficial for neurodegenerative diseases.

Study 1: Anticancer Activity

A significant study published in the Journal of Medicinal Chemistry assessed the anticancer effects of various pyridine derivatives, including this compound. The results indicated a substantial reduction in cell viability in breast cancer cell lines when treated with this compound at concentrations ranging from 10 to 50 µM over 48 hours. This study highlights the compound's potential as an anticancer agent, particularly against aggressive cancer types .

Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound on neurodegenerative disease models. The compound demonstrated significant neuroprotection in cellular assays, suggesting its utility in conditions like Alzheimer's disease. The mechanism was linked to its modulation of neurotransmitter levels, particularly serotonin and dopamine .

Study 3: Antimicrobial Activity

Research published in Frontiers in Microbiology evaluated the antimicrobial properties of this compound against various bacterial strains. Results showed that the compound exhibited bactericidal effects, particularly against Gram-positive bacteria. The study concluded that this compound could be further developed into an antimicrobial agent .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Key structural analogues include:

N-(2-Methoxyethyl)methylamine : Lacks the pyridine ring but shares the methoxyethyl-methylamine backbone, leading to simpler hydrogen-bonding profiles and lower steric hindrance .

5-(2-Methoxypyridin-3-yl)pyridin-2-amine : Contains a bipyridine core with a methoxy group, enhancing aromatic stacking but reducing amine accessibility .

Benzylamine : A primary amine with a phenyl group, offering insights into how aromaticity and amine positioning affect reactivity .

Table 1: Structural and Functional Group Comparisons

Hydrogen Bonding and Solubility

- This compound: The methoxy group enhances hydrogen-bond acceptor capacity, while the pyridine nitrogen acts as a weak base. This results in moderate solubility in polar solvents, comparable to methanol in electron scattering patterns .

- N-(2-Methoxyethyl)methylamine: Lacks aromaticity, leading to stronger hydrogen-bond donor capacity (similar to methylamine) and higher solubility in water .

- Benzylamine : The primary amine forms stronger hydrogen bonds, but its hydrophobicity limits aqueous solubility .

Enzymatic Interactions and Substrate Specificity

- Hansenula polymorpha Amine Oxidases (HPAO) : this compound’s bulky pyridyl group likely reduces its affinity for HPAO enzymes compared to smaller substrates like methylamine. Proton abstraction during catalysis is less rate-limiting for bulky substrates, as seen in benzylamine (Dkcat/Km = 2.0 vs. methylamine’s 18.5 in HPAO-2) .

- Methylamine-Specific Pathways: Unlike simpler methylamines, the pyridyl and methoxy substituents in this compound may hinder nitrogen assimilation in microbial systems, similar to how methylamine utilization tradeoffs occur in Methanosarcina .

Metabolic and Excretion Profiles

- Demethylation : Methylamine derivatives undergo N-demethylation, but steric hindrance from the pyridine ring in this compound could slow this process compared to N-(2-Methoxyethyl)methylamine .

準備方法

Reductive Amination of Cyanohydrins

One of the primary methods for preparing pyridin-2-yl-methylamine derivatives, including (2-Methoxy-1-pyridin-2-ylethyl)methylamine, involves the reductive amination of cyanohydrins. This approach is characterized by the reaction of a cyanohydrin intermediate with a pyridin-2-yl-methylamine under reductive conditions.

-

- Use of cyanohydrins of a specific formula as starting materials.

- Reaction medium is often alcoholic, particularly methanolic.

- The medium is rendered reductive by adding boron hydrides, especially sodium cyanoborohydride.

- The reaction medium may be made basic by adding organic tertiary amine bases such as 1,4-diazabicyclo[2.2.2]octane.

- Metal salts like iron(II) sulfate can be added to scavenge cyanide ions, improving safety and yield.

-

- High selectivity for the amination step.

- Mild reaction conditions.

- Suitable for preparing various substituted pyridin-2-yl-methylamines.

| Parameter | Condition |

|---|---|

| Solvent | Methanol (alcoholic medium) |

| Reducing Agent | Sodium cyanoborohydride |

| Base | 1,4-Diazabicyclo[2.2.2]octane (tertiary amine) |

| Temperature | Ambient to mild heating |

| Additives | FeSO4·7H2O (iron(II) sulfate) as cyanide scavenger |

This method is described in detail in patent EP1358179B1, highlighting its utility in synthesizing antidepressant and analgesic drug candidates.

Substitution Reactions on Halogenated Pyridine Derivatives

Another route involves the nucleophilic substitution of halogen atoms (fluorine or chlorine) on pyridine rings with appropriate amine nucleophiles.

-

- Starting with 2-chloro- or 2-fluoro-pyridine derivatives protected with groups such as trimethylsilanyl-ethoxymethoxymethyl.

- Reaction mixtures are refluxed under nitrogen atmosphere for several hours.

- Post-reaction workup includes acid-base extractions and purification by chromatography or distillation.

- The amine substituent is introduced by nucleophilic displacement of the halogen.

| Step | Description |

|---|---|

| Extraction | Acidic aqueous extraction (e.g., 1N HCl) |

| Neutralization | Neutralize aqueous phase with NaOH |

| Organic Extraction | Extract with ethyl acetate |

| Drying | Over magnesium sulfate |

| Purification | Chromatography or distillation |

This method is documented in patents EP0946546B1 and WO1998022459A1, providing detailed synthetic sequences for pyridin-2-yl-methylamine derivatives.

Multi-Step Synthesis via Pyridine Carboxylic Acid Derivatives

A more complex synthetic sequence involves the transformation of pyridine carboxylic acid derivatives through several functional group interconversions:

-

- Conversion of pyridine-2,6-dicarboxylic acid methyl ester to 6-hydroxymethyl-pyridine-2-carboxylic acid methyl ester.

- Protection and deprotection steps using groups like dioxolane and trimethylsilanyl.

- Palladium-catalyzed coupling reactions under reflux in tetrahydrofuran.

- Introduction of amine groups via hydrazine hydrate treatment or methylamine substitution.

- Final isolation of the target amine by chromatography.

| Step | Reagents/Conditions |

|---|---|

| Esterification | Pyridine-2,6-carboxylic acid + methanol |

| Protection | Trimethylsilanyl and dioxolane groups |

| Coupling | Pd(PPh3)4 catalyst, reflux in THF |

| Amination | Methylamine, CuSO4, high temperature and pressure |

| Hydrolysis | Acidic or basic hydrolysis to free amine |

This approach allows fine-tuning of substituents and is useful for synthesizing derivatives with specific pharmacological profiles.

Summary Table of Preparation Methods

Q & A

Basic: What are the optimal synthetic routes for (2-Methoxy-1-pyridin-2-ylethyl)methylamine, and how can reaction conditions be systematically optimized?

Answer:

The synthesis of this compound typically involves reductive amination or nucleophilic substitution. For example:

- Step 1 : React pyridine-2-carbaldehyde with 2-methoxyethylamine to form an imine intermediate.

- Step 2 : Reduce the imine using NaBH₄ or catalytic hydrogenation (e.g., H₂/Pd-C) to yield the primary amine.

- Step 3 : Methylate the amine via Eschweiler-Clarke reaction (formaldehyde/formic acid) or alkylation with methyl iodide.

Optimization : Use a factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to assess yield and purity. Chromatographic monitoring (HPLC or TLC) is critical for intermediate characterization .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR to confirm the pyridinyl, methoxy, and methylamine moieties. Key signals:

- Pyridine protons: δ 8.5–7.5 ppm (aromatic).

- Methoxy group: δ ~3.3 ppm (singlet).

- Methylamine: δ ~2.2 ppm (broad, exchangeable with D₂O).

- MS : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation pattern.

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) + 0.1% trifluoroacetic acid (TFA) for purity analysis. Method validation should include retention time reproducibility and spike-recovery tests .

Advanced: How can computational modeling predict the reactivity of this compound in oxidation or nucleophilic reactions?

Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states for oxidation pathways (e.g., H abstraction by O₂) or nucleophilic attacks. Compare with methylamine-derived kinetic data .

- Solvent Effects : Apply COSMO-RS to simulate polarity impacts on reaction rates. For example, the methoxy group may stabilize intermediates via hydrogen bonding in polar solvents.

- Validation : Cross-reference computed activation energies with experimental Arrhenius parameters from flow reactor or shock tube studies .

Advanced: How should researchers resolve contradictions in reported rate constants for reactions involving this compound?

Answer:

Discrepancies often arise from differing experimental setups (e.g., batch vs. flow reactors) or approximations in kinetic models. Mitigation strategies:

- Standardized Protocols : Replicate experiments under controlled conditions (e.g., 1 atm, 298 K).

- Ab Initio Kinetics : Calculate rate constants for key steps (e.g., CH₃NH₂ + OH → CH₂NH₂ + H₂O) using CBS-QB3 or CCSD(T) methods .

- Sensitivity Analysis : Identify rate-limiting steps in published mechanisms (e.g., via CHEMKIN simulations) to prioritize experimental validation .

Basic: What are the stability considerations for this compound under varying pH and temperature conditions?

Answer:

- pH Stability : The amine group is prone to protonation below pH 4, altering solubility. In alkaline conditions (pH > 10), oxidative degradation may occur.

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Methylamine derivatives typically degrade above 150°C .

- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photolysis or hydrolysis.

Advanced: How can mechanistic studies elucidate the role of the pyridinyl group in modulating this compound’s biological or catalytic activity?

Answer:

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing pyridine with benzene) and compare bioactivity (e.g., enzyme inhibition assays).

- Spectroscopic Probes : Use fluorescence quenching or UV-Vis titration to study binding interactions with biomolecules (e.g., DNA/RNA).

- Computational Docking : AutoDock Vina or Schrödinger Suite can model ligand-receptor interactions, highlighting π-π stacking between pyridine and aromatic residues .

Methodological: What strategies are effective in isolating this compound from complex reaction mixtures?

Answer:

- Liquid-Liquid Extraction : Use dichloromethane (DCM)/water partitioning, leveraging the compound’s moderate hydrophilicity (logP ~1.5).

- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate + 5% NH₄OH) to separate amines.

- Crystallization : Recrystallize from ethanol/water (80:20) at –20°C. Monitor purity via melting point (mp ~90–95°C) .

Advanced: How do solvent and counterion choices influence the compound’s solubility and reactivity in organometallic catalysis?

Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine, while nonpolar solvents (toluene) favor ligand exchange in catalysis.

- Counterion Impact : HCl salts increase aqueous solubility but may deactivate metal catalysts (e.g., Pd). Use non-coordinating counterions (e.g., BF₄⁻) for catalytic applications.

- Empirical Testing : Screen solvents/counterions in model reactions (e.g., Suzuki coupling) and correlate with turnover frequency (TOF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。